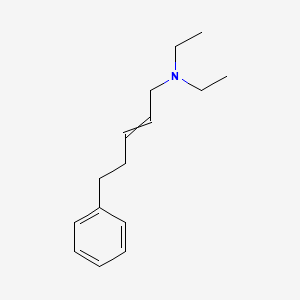
Oct-7-ene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oct-7-ene-1-sulfonyl chloride: is an organic compound characterized by the presence of a sulfonyl chloride group attached to an octene chain. This compound is a member of the sulfonyl chloride family, which are known for their reactivity and versatility in organic synthesis. Sulfonyl chlorides are commonly used as intermediates in the synthesis of various chemical products, including pharmaceuticals, agrochemicals, and polymers.
準備方法
Synthetic Routes and Reaction Conditions:
Oxidative Chlorination of Thiols: One common method for preparing sulfonyl chlorides involves the oxidative chlorination of thiols.
Continuous Flow Synthesis: Another method involves the use of continuous flow protocols, where disulfides and thiols are reacted with 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination.
Industrial Production Methods: Industrial production of sulfonyl chlorides often employs large-scale oxidative chlorination processes, utilizing reagents like hydrogen peroxide in the presence of catalysts such as zirconium tetrachloride. These methods are favored for their high yields, short reaction times, and mild conditions .
化学反応の分析
Types of Reactions:
Oxidation: Sulfonyl chlorides can undergo oxidation reactions to form sulfonic acids.
Substitution: They can react with nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonates, and other derivatives.
Common Reagents and Conditions:
Oxidative Chlorination: Reagents like hydrogen peroxide, thionyl chloride, and N-chlorosuccinimide are commonly used.
Substitution Reactions: Nucleophiles such as amines, alcohols, and phenols are used under mild conditions to form various sulfonyl derivatives.
Major Products:
Sulfonamides: Formed by the reaction of sulfonyl chlorides with amines.
Sulfonates: Formed by the reaction with alcohols or phenols.
Sulfonic Acids: Formed through oxidation reactions.
科学的研究の応用
Chemistry:
Synthetic Intermediates: Oct-7-ene-1-sulfonyl chloride is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: Sulfonyl chlorides are used in the synthesis of sulfonamides, which are a class of antibiotics.
Industry:
作用機序
The mechanism of action of sulfonyl chlorides involves the nucleophilic attack on the sulfur atom, leading to the formation of various sulfonyl derivatives. The sulfonyl group acts as an electron-withdrawing group, facilitating the nucleophilic attack and stabilizing the transition state . This reactivity makes sulfonyl chlorides valuable intermediates in organic synthesis.
類似化合物との比較
Methanesulfonyl Chloride: Similar in reactivity but with a simpler structure.
Benzenesulfonyl Chloride: Aromatic sulfonyl chloride with different reactivity due to the aromatic ring.
Uniqueness: Oct-7-ene-1-sulfonyl chloride is unique due to its long aliphatic chain, which imparts different physical properties and reactivity compared to simpler sulfonyl chlorides. This makes it suitable for specific applications where longer carbon chains are required .
特性
CAS番号 |
923279-52-1 |
|---|---|
分子式 |
C8H15ClO2S |
分子量 |
210.72 g/mol |
IUPAC名 |
oct-7-ene-1-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO2S/c1-2-3-4-5-6-7-8-12(9,10)11/h2H,1,3-8H2 |
InChIキー |
WMBUYNFBIZZOPD-UHFFFAOYSA-N |
正規SMILES |
C=CCCCCCCS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(6-Amino-9H-purin-9-yl)oxolane-2,2-diyl]dimethanol](/img/structure/B14199737.png)

![4-[Bis(4-fluorophenyl)amino]benzonitrile](/img/structure/B14199748.png)
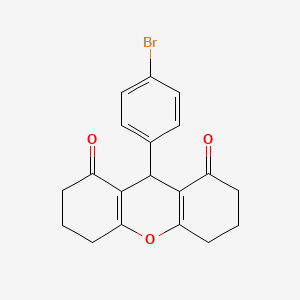
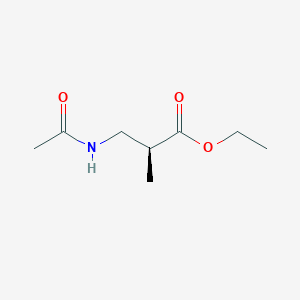
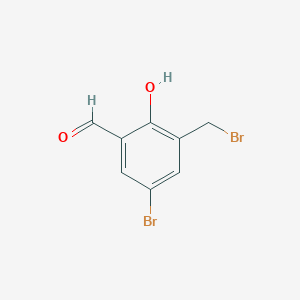

![3,6-Dichloro-4-{4-[2-(2-methylphenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B14199790.png)
![(2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one](/img/structure/B14199797.png)
![N,N-Diphenyl-4-[(rubicen-5-yl)oxy]aniline](/img/structure/B14199805.png)
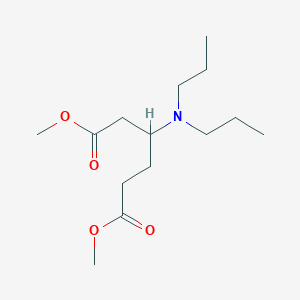
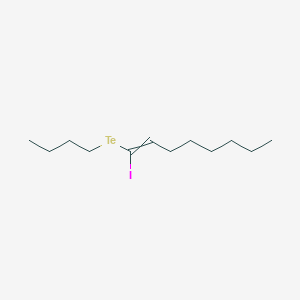
![3-(2-Ethoxyethyl)-7-(prop-2-EN-1-YL)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14199848.png)
